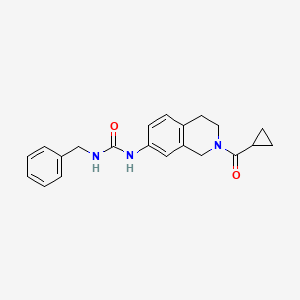
1-Benzyl-3-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Benzyl-3-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)urea” is a complex organic compound . It contains a total of 52 bonds, including 29 non-H bonds, 14 multiple bonds, 4 rotatable bonds, 2 double bonds, and 12 aromatic bonds. It also includes 1 three-membered ring, 3 six-membered rings, 1 ten-membered ring, 1 tertiary amide (aliphatic), and 1 urea (-thio) derivative .
Molecular Structure Analysis
The molecular formula of the compound is C21H23N3O2. It contains several structural features, including a benzyl group, a urea derivative, and a cyclopropanecarbonyl group attached to a tetrahydroisoquinoline ring .Physical And Chemical Properties Analysis
The molecular weight of the compound is 349.434. It contains several structural features, including a benzyl group, a urea derivative, and a cyclopropanecarbonyl group attached to a tetrahydroisoquinoline ring .Scientific Research Applications
Synthesis and Chemical Properties
Facile Synthesis of Tetrahydropyrimido Quinoline Derivatives : Elkholy and Morsy (2006) explored the synthesis of 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, a compound related to the chemical structure of interest, highlighting its potential in the development of novel chemicals (Elkholy & Morsy, 2006).
New Methodology for Construction of Dihydroisoquinolinone Skeleton : Mujde, Özcan, and Balci (2011) reported a new method for preparing dihydroisoquinolin-1(2H)-one, which is structurally related to the compound , thus expanding the possibilities for creating diverse chemical structures (Mujde, Özcan, & Balci, 2011).
Biological Applications
Antimicrobial Activity : The synthesis and antimicrobial activity of related tetrahydroquinoline derivatives were explored, providing insights into potential biological applications of similar compounds (Elkholy & Morsy, 2006).
Primaquine Derivatives for Cancer Therapy : Novel compounds bridging primaquine with benzene moieties via urea functionalities, similar to the chemical structure of interest, were synthesized and evaluated for antiproliferative effects against cancer cell lines. This highlights the potential therapeutic applications of structurally related compounds (Perković et al., 2016).
Advanced Synthesis Techniques
Synthesis of Nitrogen Heterocycles : Techniques for the synthesis of complex nitrogen heterocycles, which are relevant to the structure of the compound , were developed. This work contributes to the advancement of synthetic chemistry in creating intricate molecular structures (Clive et al., 1978).
Synthesis of Dihydropyrrolo Isoquinolines : A multicomponent reaction for synthesizing dihydropyrrolo isoquinolines, related to the compound of interest, was described. This showcases the versatility and complexity achievable in modern synthetic chemistry (Ghosh et al., 2019).
Mechanism of Action
Target of action
Ureas and isoquinolines, structural components of this compound, are known to interact with various biological targets. For instance, some urea derivatives are known to inhibit important enzymes like tyrosine kinases . Isoquinolines, on the other hand, have been found to interact with DNA and RNA .
Mode of action
The mode of action would depend on the specific target. For example, if the compound were to act as a tyrosine kinase inhibitor, it would bind to the active site of the enzyme and prevent it from phosphorylating its substrates .
Biochemical pathways
Depending on its target, this compound could potentially affect a variety of biochemical pathways. For instance, if it were to inhibit a tyrosine kinase, it could affect signal transduction pathways that control cell growth and differentiation .
Pharmacokinetics
The ADME properties of this compound would depend on its chemical structure and could be influenced by factors such as its lipophilicity, size, and charge. These properties would determine how well the compound is absorbed, distributed, metabolized, and excreted by the body .
Result of action
The molecular and cellular effects would depend on the specific biochemical pathways that the compound affects. For example, if it were to inhibit a tyrosine kinase, it could potentially stop or slow down the growth of cancer cells .
Action environment
The action, efficacy, and stability of the compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules in the body .
properties
IUPAC Name |
1-benzyl-3-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(17-6-7-17)24-11-10-16-8-9-19(12-18(16)14-24)23-21(26)22-13-15-4-2-1-3-5-15/h1-5,8-9,12,17H,6-7,10-11,13-14H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOZEWBUYAAKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5,7-bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2602638.png)
![1-(2-Chlorophenyl)-4-[(2-methyl-1,2,4-triazol-3-yl)methyl]piperazine](/img/structure/B2602641.png)
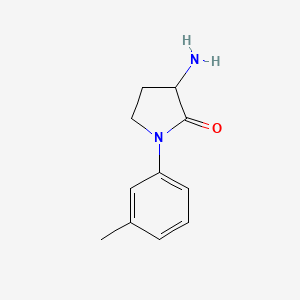
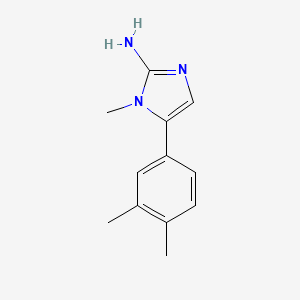
![N-benzyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2602650.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2602651.png)
![tert-butyl (3aR,6aR)-3a-(trifluoromethyl)-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2602652.png)
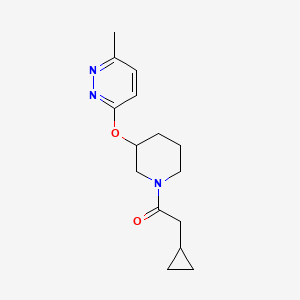
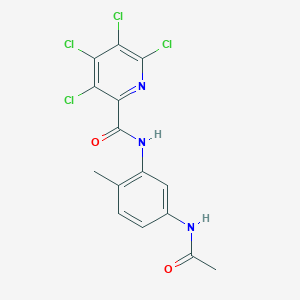
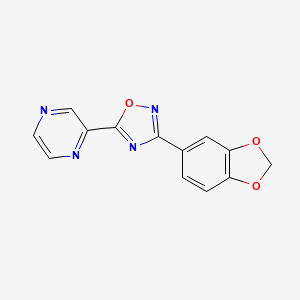
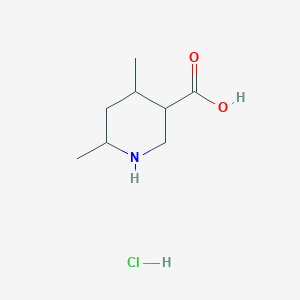
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)
![Ethyl 2-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]acetate;hydrochloride](/img/structure/B2602659.png)
